3-amino-5-fluorophenol hydrobromide
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Overview
Description
3-amino-5-fluorophenol hydrobromide is a chemical compound with the molecular formula C6H7BrFNO. It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 3-position and a fluorine atom at the 5-position. The compound is typically available as a hydrobromide salt, which enhances its solubility in water and other solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-fluorophenol hydrobromide can be achieved through various synthetic routes. One common method involves the nitration of 3-fluorophenol to produce 3-nitro-5-fluorophenol, followed by reduction to obtain 3-amino-5-fluorophenol. The final step involves the reaction of 3-amino-5-fluorophenol with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-fluorophenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, primary and secondary amines, and various substituted phenols .
Scientific Research Applications
3-amino-5-fluorophenol hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-fluorophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluorine substituents on the phenol ring can enhance binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as a competitive inhibitor or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-fluorophenol
- 3-Amino-2-fluorophenol
- 3-Amino-5-chlorophenol
Uniqueness
3-amino-5-fluorophenol hydrobromide is unique due to the specific positioning of the amino and fluorine groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydrobromide salt form also enhances its solubility and stability compared to other similar compounds .
Properties
IUPAC Name |
3-amino-5-fluorophenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.BrH/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINOVCUHZUMOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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